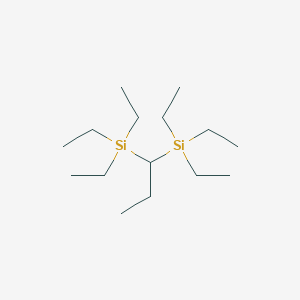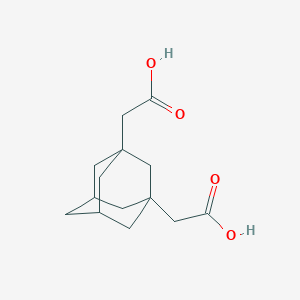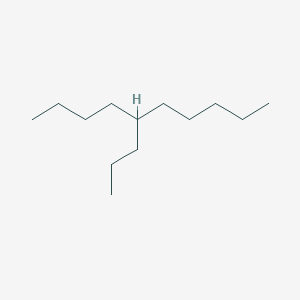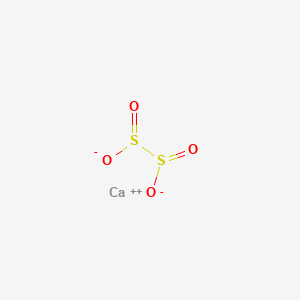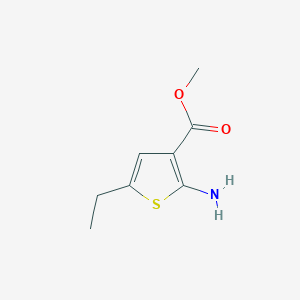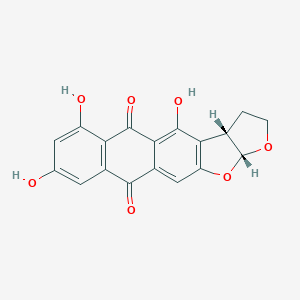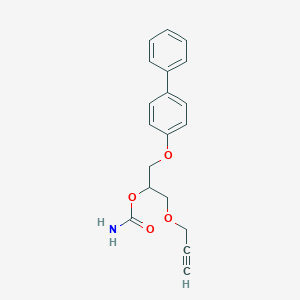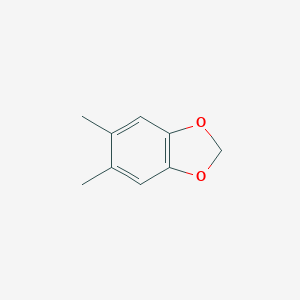
5,6-Dimethyl-1,3-benzodioxole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6-Dimethyl-1,3-benzodioxole, also known as DMBO, is a heterocyclic organic compound that has been widely studied for its potential applications in various fields of research. The compound is a derivative of dioxole and has a unique chemical structure that makes it a promising candidate for use in scientific studies. In
科学研究应用
5,6-Dimethyl-1,3-benzodioxole has been extensively studied for its potential applications in various fields of research, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 5,6-Dimethyl-1,3-benzodioxole has been shown to exhibit anti-inflammatory, antimicrobial, and anticancer properties. In materials science, 5,6-Dimethyl-1,3-benzodioxole has been used as a building block for the synthesis of various functional materials, including liquid crystals and polymers. In organic synthesis, 5,6-Dimethyl-1,3-benzodioxole has been used as a versatile reagent for the synthesis of various organic compounds.
作用机制
The mechanism of action of 5,6-Dimethyl-1,3-benzodioxole is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. In particular, 5,6-Dimethyl-1,3-benzodioxole has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. By inhibiting COX-2, 5,6-Dimethyl-1,3-benzodioxole may help to reduce inflammation and pain in the body.
生化和生理效应
5,6-Dimethyl-1,3-benzodioxole has been shown to have a number of biochemical and physiological effects in the body. In particular, the compound has been shown to exhibit anti-inflammatory, antimicrobial, and anticancer properties. 5,6-Dimethyl-1,3-benzodioxole has also been shown to have a positive effect on the immune system, helping to enhance the body's natural defenses against infection and disease.
实验室实验的优点和局限性
5,6-Dimethyl-1,3-benzodioxole has a number of advantages for use in lab experiments. The compound is relatively easy to synthesize and purify, and it has a wide range of potential applications in various fields of research. However, there are also some limitations to the use of 5,6-Dimethyl-1,3-benzodioxole in lab experiments. For example, the compound is highly reactive and can be difficult to handle, and it may also be toxic in high concentrations.
未来方向
There are many potential future directions for research on 5,6-Dimethyl-1,3-benzodioxole. One area of interest is the development of new synthetic routes for the compound, which could help to improve its purity and yield. Another area of interest is the exploration of its potential applications in the field of medicinal chemistry, particularly in the treatment of inflammatory diseases and cancer. Additionally, further studies are needed to fully understand the mechanism of action of 5,6-Dimethyl-1,3-benzodioxole and its effects on the body.
合成方法
The synthesis of 5,6-Dimethyl-1,3-benzodioxole involves the reaction of catechol with isobutyraldehyde in the presence of a catalyst. The reaction is carried out under mild conditions and produces a high yield of 5,6-Dimethyl-1,3-benzodioxole. The purity of the compound can be further improved through recrystallization and chromatography techniques.
属性
CAS 编号 |
15675-06-6 |
|---|---|
产品名称 |
5,6-Dimethyl-1,3-benzodioxole |
分子式 |
C9H10O2 |
分子量 |
150.17 g/mol |
IUPAC 名称 |
5,6-dimethyl-1,3-benzodioxole |
InChI |
InChI=1S/C9H10O2/c1-6-3-8-9(4-7(6)2)11-5-10-8/h3-4H,5H2,1-2H3 |
InChI 键 |
MGZFIGITZDAXPY-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1C)OCO2 |
规范 SMILES |
CC1=CC2=C(C=C1C)OCO2 |
同义词 |
1,3-Benzodioxole, 5,6-dimethyl- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[(2R,4S,5R)-2,5-dibenzoyloxyoxan-4-yl] benzoate](/img/structure/B95237.png)
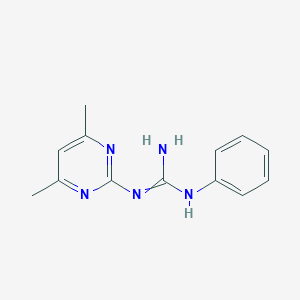
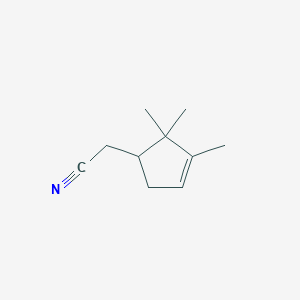
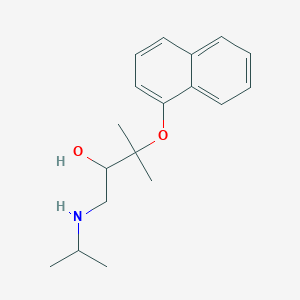
![5-Chloro-3-methylbenzo[b]thiophene](/img/structure/B95242.png)
